molecular formula C19H18ClN3O3S2 B2452422 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946355-80-2

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2452422
CAS No.: 946355-80-2
M. Wt: 435.94
InChI Key: LYZHEWFGUUAVIG-UHFFFAOYSA-N
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Description

“4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide” is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its complex structure, which includes a thiazole ring, an amino group, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be formed through cyclization reactions.

    Introduction of Substituents: The chloro, methoxy, and amino groups are introduced through substitution reactions using appropriate reagents.

    Final Coupling: The final step involves coupling the thiazole derivative with the benzyl group under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, to introduce or replace substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be explored for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide” would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings and substituents.

    Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the thiazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-25-14-6-4-3-5-11(14)10-22-18(24)16-17(21)23(19(27)28-16)13-9-12(20)7-8-15(13)26-2/h3-9H,10,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZHEWFGUUAVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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